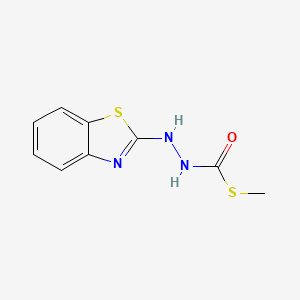![molecular formula C23H26N2O B14720507 Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- CAS No. 6310-64-1](/img/structure/B14720507.png)
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is a tertiary amino compound where the para positions of the three phenyl rings in triphenylmethane are substituted with two dimethylamino groups and one hydroxy group . This compound is known for its unique structure and properties, making it significant in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the reaction of triphenylmethane derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the substitution of the phenyl rings with dimethylamino groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in electron transfer reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,4-bis[(dimethylamino)methyl]-
- Phenol, 2,6-bis[(dimethylamino)methyl]-
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol .
Uniqueness
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
6310-64-1 |
|---|---|
Molekularformel |
C23H26N2O |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-[bis[4-(dimethylamino)phenyl]methyl]phenol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)26)18-11-15-20(16-12-18)25(3)4/h5-16,23,26H,1-4H3 |
InChI-Schlüssel |
OGVSVUXBTJFWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


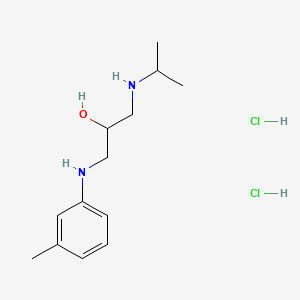
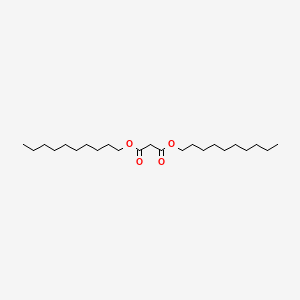

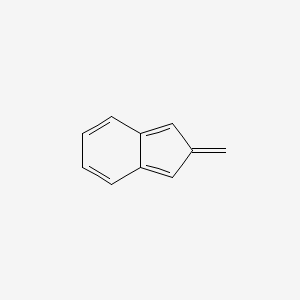
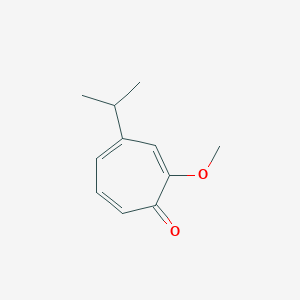

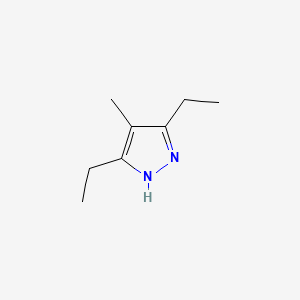

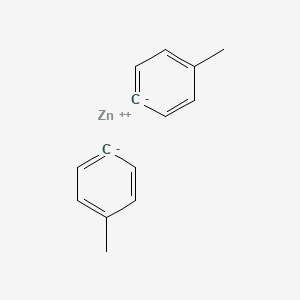
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

